
2-amino-N-propyl-1,3-thiazole-4-carboxamide
Vue d'ensemble
Description
“2-amino-N-propyl-1,3-thiazole-4-carboxamide” is a type of organic compound known as thiazolecarboxamides . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group . 2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
A series of 2-amino-thiazole-4-carboxamides were designed and synthesized based on the structure of cemadotin . These are all novel compounds and their structures are characterized by 1H-NMR, 13C-NMR, and high resolution (HR)MS . The synthesis of these 2-amino-thiazole-4-carboxamides is shown in Chart 1. The commercially available compound ethyl 2-amino-4-carboxylate (3) was converted to intermediate amides the amino of compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as 1H-NMR, 13C-NMR, and high resolution (HR)MS . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
The chemical reactions of “this compound” can be analyzed by studying its synthesis process. The commercially available compound ethyl 2-amino-4-carboxylate (3) was converted to intermediate amides the amino of compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using techniques such as FTIR and NMR . For example, the yield was 60%, m.p. 200–202 °C, Rf 0.69 (petroleum ether: ethyl acetate, 1:3); IR (KBr) cm −1: 1688 (C=O ester), 2953 (C–H), 1517 (C=C), 1612 (C=N), 3250 (OH); 1 H NMR (DMSO, δ ppm): δ = 4.25 (q, 2H, CH 2), 1.25 (t, 3H, CH 3), 7.42 (s, 1H, Thiazole), 7.20 (m, 4H, Ar), 9.48 (s, 1H, H–C=N); 13C NMR (CDCl3, d ppm): 167.1 (C5), 163.8 (C12), 161.9 (C7), 157.3 (C18), 142.4 (C2), 131.5 (C14), 131.5 (C15), 127.7 (C13), 121.2 (C1), 117.8 (C16), 117.8 (C17), 61.6 (C10), 14.2 (C11); elemental analysis: C 13 H 12 N 2 O 3 S, calculated: C 56.458%, H 4.343%, N 11.58%; found C 56.45%, H 4.33%, N 11.56% .
Applications De Recherche Scientifique
Agents antiviraux
Les dérivés thiazoliques ont été explorés pour leur potentiel en tant qu'agents antiviraux. Par exemple, certains composés ont montré une activité anti-VIH limitée et pourraient servir de base à des modifications futures dans la recherche de nouveaux agents antiviraux non nucléosidiques puissants .
Analgésique et anti-inflammatoire
Certains composés thiazoliques présentent des activités analgésiques et anti-inflammatoires significatives. Cela suggère que le « 2-amino-N-propyl-1,3-thiazole-4-carboxamide » pourrait potentiellement être modifié pour améliorer ces propriétés .
Agents antibactériens et antifongiques
Le fragment 2-aminothiazole est une classe importante de composés médicinaux organiques utilisés comme matière première pour la synthèse d'analogues hétérocycliques ayant des rôles thérapeutiques, notamment des agents antibactériens et antifongiques .
Propriétés antioxydantes
Des dérivés thiazoliques ont été synthétisés et criblés pour leurs propriétés antioxydantes in vitro, certains présentant une activité puissante. Cela indique une application possible du « this compound » dans le développement d'antioxydants .
Agents antitumoraux
Le squelette structural des thiazoles est également utilisé dans la synthèse de composés ayant des propriétés antitumorales, suggérant un autre domaine d'application potentiel pour le composé en question .
Agents anthelminthiques
Les thiazoles ont été identifiés comme ayant des propriétés anthelminthiques, ce qui pourrait être un domaine d'application pour le « this compound » en explorant son efficacité contre les vers parasites .
Synthèse d'analogues hétérocycliques
Le composé peut être utilisé comme matière première pour la synthèse de divers analogues hétérocycliques ayant des rôles thérapeutiques variés, comme indiqué par la large gamme d'activités associées aux dérivés thiazoliques .
Développement et modification des médicaments
Compte tenu des diverses activités biologiques associées aux thiazoles, le « this compound » pourrait être un composé précieux dans les processus de développement et de modification des médicaments pour améliorer des effets thérapeutiques spécifiques .
MDPI - Molecules Springer - Medicinal Chemistry Research BMC Chemistry IntechOpen - Synthèse et évaluation biologique des dérivés thiazoliques
Mécanisme D'action
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of Action
It has been suggested that the urea group in similar compounds has a hydrogen-bond interaction with asp 179, and the amide group has a hydrogen-bond interaction with tyr 224 .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found in many potent biologically active compounds, suggesting that they may have a significant impact on cellular processes .
Action Environment
Orientations Futures
The future directions for “2-amino-N-propyl-1,3-thiazole-4-carboxamide” could involve further modification in the search for new potent non-nucleoside antiviral agents . There is significant interest in modifying and simplifying the structure of pretubulysin, which has resulted in the synthesis of several promising analogues .
Analyse Biochimique
Biochemical Properties
2-amino-N-propyl-1,3-thiazole-4-carboxamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, affecting the metabolic pathways of other compounds. Additionally, this compound has shown binding affinity to certain proteins involved in cellular signaling pathways, thereby influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). This compound can modulate gene expression by affecting transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For instance, its binding to cytochrome P450 can result in either inhibition or activation of the enzyme, thereby influencing the metabolism of other compounds. Additionally, this compound can inhibit or activate transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s overall biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as modulating cell signaling pathways and gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that play crucial roles in cellular metabolism. The compound has been found to affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Additionally, this compound interacts with cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD), which are essential for various metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its movement across cellular membranes. Additionally, binding proteins play a role in the localization and accumulation of this compound within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications direct this compound to these compartments, where it exerts its biological effects. The localization within these compartments is essential for the compound’s role in modulating cellular processes and gene expression .
Propriétés
IUPAC Name |
2-amino-N-propyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-2-3-9-6(11)5-4-12-7(8)10-5/h4H,2-3H2,1H3,(H2,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYUFKQRBNTDBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



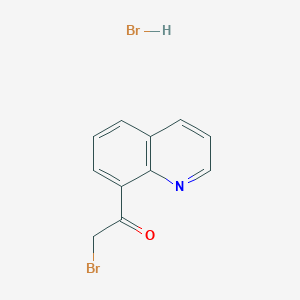
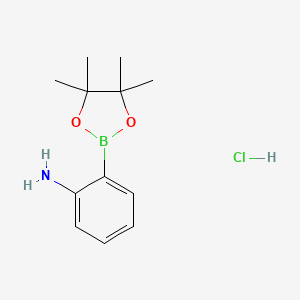
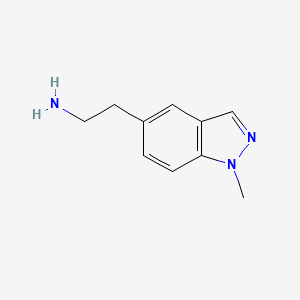

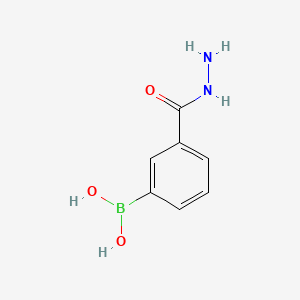


![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1519790.png)
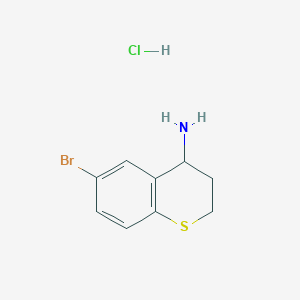
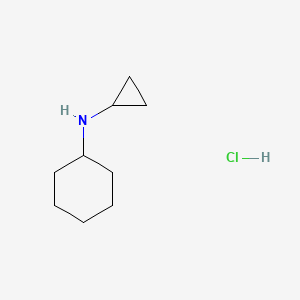
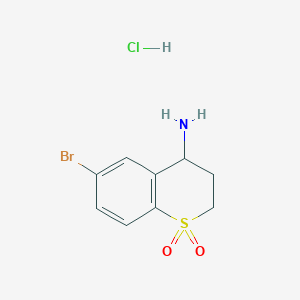
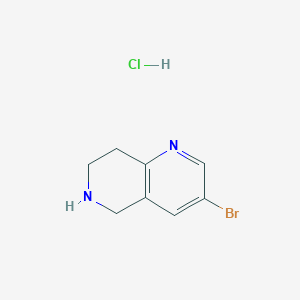
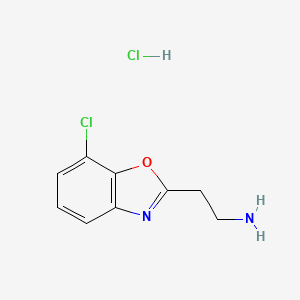
![4-[(Dimethylamino)methyl]-1-methylpiperidine dihydrochloride](/img/structure/B1519800.png)